molecular formula C21H22N4O3 B228323 N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide

N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide

Cat. No. B228323
M. Wt: 378.4 g/mol
InChI Key: ZFKZQBBRFFHLRS-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as GSK2831781 and belongs to the class of small-molecule inhibitors that target the bromodomain and extra-terminal (BET) family of proteins.

Mechanism of Action

The mechanism of action of N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide involves the inhibition of BET proteins. BET proteins bind to acetylated lysine residues on histones and regulate gene expression by recruiting transcriptional regulators to specific genes. N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide in lab experiments is its specificity for BET proteins. This compound has been shown to selectively inhibit the activity of BET proteins without affecting other bromodomain-containing proteins. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to use in some experimental settings.

Future Directions

There are several future directions for the research on N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the investigation of the therapeutic potential of N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the use of N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide in combination with other therapies is also an area of future research.

Synthesis Methods

The synthesis of N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide involves several steps. The first step involves the preparation of 2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinecarboxamide, which is then reacted with 3-bromo-propionyl chloride to form N-[3-bromo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide. This intermediate is then reacted with sodium azide and copper(I) iodide to form the final product.

Scientific Research Applications

N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of BET proteins, which play a critical role in regulating gene expression. BET proteins are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide

InChI

InChI=1S/C21H22N4O3/c1-14(2)25-17-11-7-6-10-16(17)19(21(25)28)24-23-18(26)12-13-22-20(27)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,27)(H,23,26)/b24-19-

InChI Key

ZFKZQBBRFFHLRS-CLCOLTQESA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2/C(=N/NC(=O)CCNC(=O)C3=CC=CC=C3)/C1=O

SMILES

CC(C)N1C2=CC=CC=C2C(=NNC(=O)CCNC(=O)C3=CC=CC=C3)C1=O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=NNC(=O)CCNC(=O)C3=CC=CC=C3)C1=O

Origin of Product

United States

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